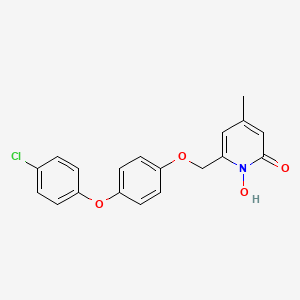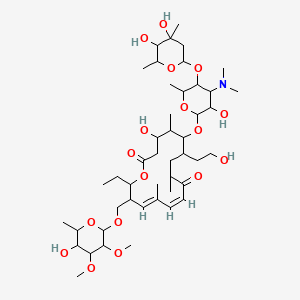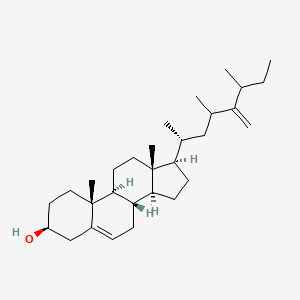
Rilopirox
Vue d'ensemble
Description
Les hydroxy-pyridones sont généralement actives contre les dermatophytes, les levures et les moisissures d'importance médicale, présentant une puissance fongicide significative même contre les cellules et les spores fongiques non proliférantes . Le rilopirox est particulièrement efficace contre Candida albicans et a été étudié pour son potentiel dans le traitement de diverses infections fongiques .
Méthodes De Préparation
Le rilopirox, connu sous le nom chimique de 6-[(p-chlorophénoxy)phénoxy]méthyl-1-hydroxy-4-méthyl-2(1H)-pyridone, est synthétisé par une série de réactions chimiques. La voie de synthèse implique la réaction du 4-chlorophénol avec le phénol en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec la 6-chlorométhyl-1-hydroxy-4-méthyl-2(1H)-pyridone dans des conditions spécifiques pour obtenir le this compound . Les méthodes de production industrielle impliquent généralement l'optimisation de ces conditions réactionnelles afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le rilopirox subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.
Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Le this compound est utilisé dans le développement de formulations antifongiques pour les applications topiques.
Mécanisme d'action
Le this compound exerce ses effets antifongiques en endommageant la membrane cellulaire du champignon et en altérant plusieurs systèmes enzymatiques métaboliques grâce à son action chélatrice puissante. Il inhibe les enzymes dépendantes du fer, telles que la catalase, ce qui entraîne l'accumulation de peroxyde d'hydrogène toxique, qui provoque des dommages irréversibles aux cellules fongiques . De plus, le this compound inhibe le complexe enzymatique 1 contenant du fer (NADH-ubiquinone oxydoréductase) dans la chaîne respiratoire mitochondriale des levures .
Applications De Recherche Scientifique
Rilopirox has a wide range of scientific research applications:
Mécanisme D'action
Rilopirox exerts its antifungal effects by damaging the cell membrane of the fungus and impairing several metabolic enzyme systems through its strong chelating action. It inhibits iron-dependent enzymes, such as catalase, leading to the accumulation of toxic hydrogen peroxide, which causes irreversible fungal cell damage . Additionally, this compound inhibits the iron-containing enzyme complex 1 (NADH-ubiquinone oxidoreductase) in the yeast mitochondria respiratory chain .
Comparaison Avec Des Composés Similaires
Le rilopirox est apparenté à d'autres composés hydroxy-pyridones, tels que le ciclopirox. Si les deux composés présentent des propriétés antifongiques, le this compound a une activité plus forte contre les levures, en particulier Candida albicans . D'autres composés similaires comprennent :
Ciclopirox : Une autre hydroxy-pyridone à large spectre d'activité antifongique.
Lanoconazole : Un dérivé de l'imidazole utilisé pour traiter les infections à la teigne et le candida cutané.
Buténafine : Un dérivé de la benzylamine ayant une action fongicide puissante.
Ébérconazole : Un dérivé de l'imidazole efficace contre les levures résistantes aux triazoles.
Les propriétés chélatrices uniques du this compound et sa forte activité contre les cellules fongiques non proliférantes en font un composé précieux dans la recherche et le traitement antifongiques.
Propriétés
IUPAC Name |
6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUIWXQUBNDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146320 | |
| Record name | Rilopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104153-37-9 | |
| Record name | Rilopirox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














